1-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol
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Overview
Description
1-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including potential anticancer properties. The presence of a fluorophenyl group and a pyrazolo[3,4-d]pyrimidine scaffold makes this compound particularly interesting for medicinal chemistry research .
Preparation Methods
The synthesis of 1-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
1-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol involves the inhibition of CDK2. This enzyme plays a key role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Compared to these compounds, 1-{[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-1-ol exhibits unique properties due to the presence of the fluorine atom, which can enhance its binding affinity to biological targets and improve its metabolic stability .
Properties
Molecular Formula |
C14H14FN5O |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
1-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C14H14FN5O/c1-2-12(21)19-13-11-7-18-20(14(11)17-8-16-13)10-5-3-9(15)4-6-10/h3-8,12,21H,2H2,1H3,(H,16,17,19) |
InChI Key |
OZIJBSJXUOVDLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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